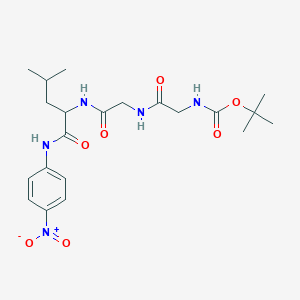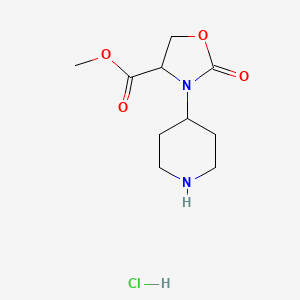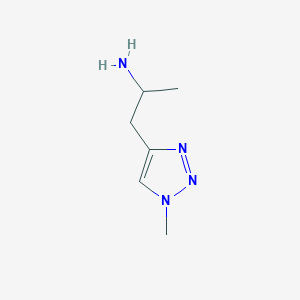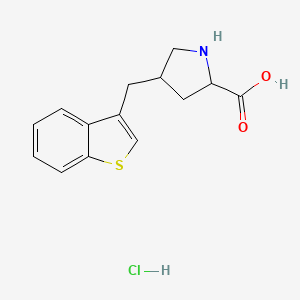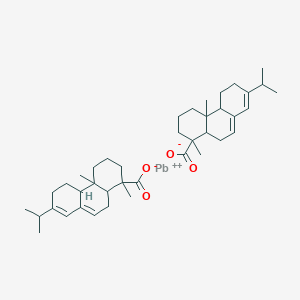
Lead resinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead resinate is a chemical compound formed by the reaction of lead with resin acids, typically derived from natural sources such as pine resin. This compound has historically been used as a pigment in paints and varnishes due to its unique properties, including its ability to provide a glossy finish and its resistance to environmental degradation.
準備方法
Synthetic Routes and Reaction Conditions: Lead resinate is typically synthesized by reacting lead salts, such as lead acetate or lead oxide, with resin acids. The reaction is usually carried out in an organic solvent, such as turpentine or linseed oil, at elevated temperatures to facilitate the formation of the this compound complex. The general reaction can be represented as follows: [ \text{Lead Salt} + \text{Resin Acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled heating of lead salts with resin acids in large reactors. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The resulting this compound is then purified and processed into a usable form for various applications.
化学反応の分析
Types of Reactions: Lead resinate can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form elemental lead and other reduced species.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or hydrazine can be used. These reactions often require a catalyst and are conducted under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace lead ions in the resinate structure.
Major Products Formed:
Oxidation: Lead oxides and various organic oxidation products.
Reduction: Elemental lead and reduced organic compounds.
Substitution: New metal resinates and lead salts.
科学的研究の応用
Lead resinate has been studied for its applications in various fields, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological staining and as a contrast agent in imaging techniques.
Medicine: Explored for its antimicrobial properties and potential use in wound dressings and other medical applications.
Industry: Utilized in the production of high-quality paints, varnishes, and coatings due to its excellent film-forming properties and resistance to environmental degradation.
作用機序
Lead resinate can be compared with other metal resinates, such as zinc resinate and copper resinate. While all these compounds share similar structural features and applications, this compound is unique due to its higher density and greater stability under environmental conditions. This makes it particularly suitable for applications requiring long-term durability and resistance to degradation.
類似化合物との比較
- Zinc resinate
- Copper resinate
- Iron resinate
- Manganese resinate
Lead resinate’s unique properties, such as its high density and stability, distinguish it from these similar compounds, making it a valuable material in various scientific and industrial applications.
特性
CAS番号 |
9008-26-8 |
|---|---|
分子式 |
C40H58O4Pb |
分子量 |
810 g/mol |
IUPAC名 |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;lead(2+) |
InChI |
InChI=1S/2C20H30O2.Pb/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChIキー |
GSTXEFGCQNQPDE-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)


![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)
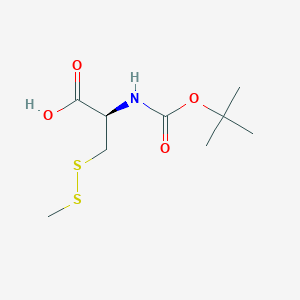
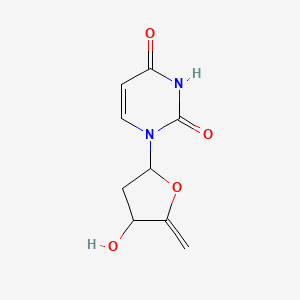
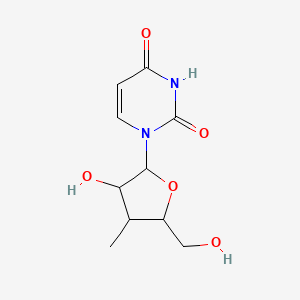
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)

